

# Spectroscopic Profile of 2-Chloro-4-ethoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Chloro-4-ethoxybenzaldehyde**. While experimental spectra for this specific compound are not readily available in public databases, this document compiles and analyzes data from structurally similar compounds to predict its spectroscopic characteristics. The information herein is intended to serve as a valuable reference for compound identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry applications.

## Predicted Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-Chloro-4-ethoxybenzaldehyde**, based on the analysis of closely related analogs such as 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde. These analogs provide a reliable framework for interpreting the spectra of the target compound.

## Table 1: Predicted $^1\text{H}$ NMR Data for 2-Chloro-4-ethoxybenzaldehyde

Solvent:  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Notes
~10.3	Singlet	1H	Aldehyde proton (-CHO)	Expected to be downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.
~7.8	Doublet	1H	Aromatic proton (H-6)	Coupled to H-5. Shift is influenced by the ortho-aldehyde and meta-chloro groups.
~6.9	Doublet	1H	Aromatic proton (H-3)	Influenced by the ortho-chloro and para-ethoxy groups.
~6.8	Doublet of Doublets	1H	Aromatic proton (H-5)	Coupled to H-6 and H-3.
~4.1	Quartet	2H	Methylene protons (-OCH <sub>2</sub> CH <sub>3</sub> )	Coupled to the methyl protons.
~1.4	Triplet	3H	Methyl protons (-OCH <sub>2</sub> CH <sub>3</sub> )	Coupled to the methylene protons.

## Table 2: Predicted <sup>13</sup>C NMR Data for 2-Chloro-4-ethoxybenzaldehyde

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~189	Aldehyde Carbonyl (C=O)	Characteristic downfield shift for aldehyde carbons.
~163	Aromatic Carbon (C-4)	Attached to the ethoxy group.
~135	Aromatic Carbon (C-6)	
~132	Aromatic Carbon (C-2)	Attached to the chlorine atom.
~128	Aromatic Carbon (C-1)	Substituted with the aldehyde group.
~115	Aromatic Carbon (C-5)	
~113	Aromatic Carbon (C-3)	
~64	Methylene Carbon (-OCH <sub>2</sub> )	
~14	Methyl Carbon (-CH <sub>3</sub> )	

**Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-Chloro-4-ethoxybenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~2980	C-H stretch (aliphatic)
~2870, ~2770	C-H stretch (aldehyde)
~1700	C=O stretch (aromatic aldehyde)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)
~1040	C-O stretch (alkyl ether)
~830	C-H bend (para-substituted aromatic pattern)
~780	C-Cl stretch

## Table 4: Predicted Mass Spectrometry (MS) Data for 2-Chloro-4-ethoxybenzaldehyde

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
184/186	High	$[M]^+$ (Molecular Ion) with isotopic pattern for one chlorine atom.
155/157	Moderate	$[M - CHO]^+$
127/129	Moderate	$[M - CHO - CO]^+$ or $[M - C_2H_5O]^+$
99	Moderate	$[M - CHO - CO - Cl]^+$

## Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data for aromatic aldehydes like **2-Chloro-4-ethoxybenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d ( $CDCl_3$ ), and transferred to an NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

- $^1H$  NMR: The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g.,  $CHCl_3$  at 7.26 ppm).
- $^{13}C$  NMR: The spectral width is generally set from 0 to 200 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak (e.g.,  $CDCl_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

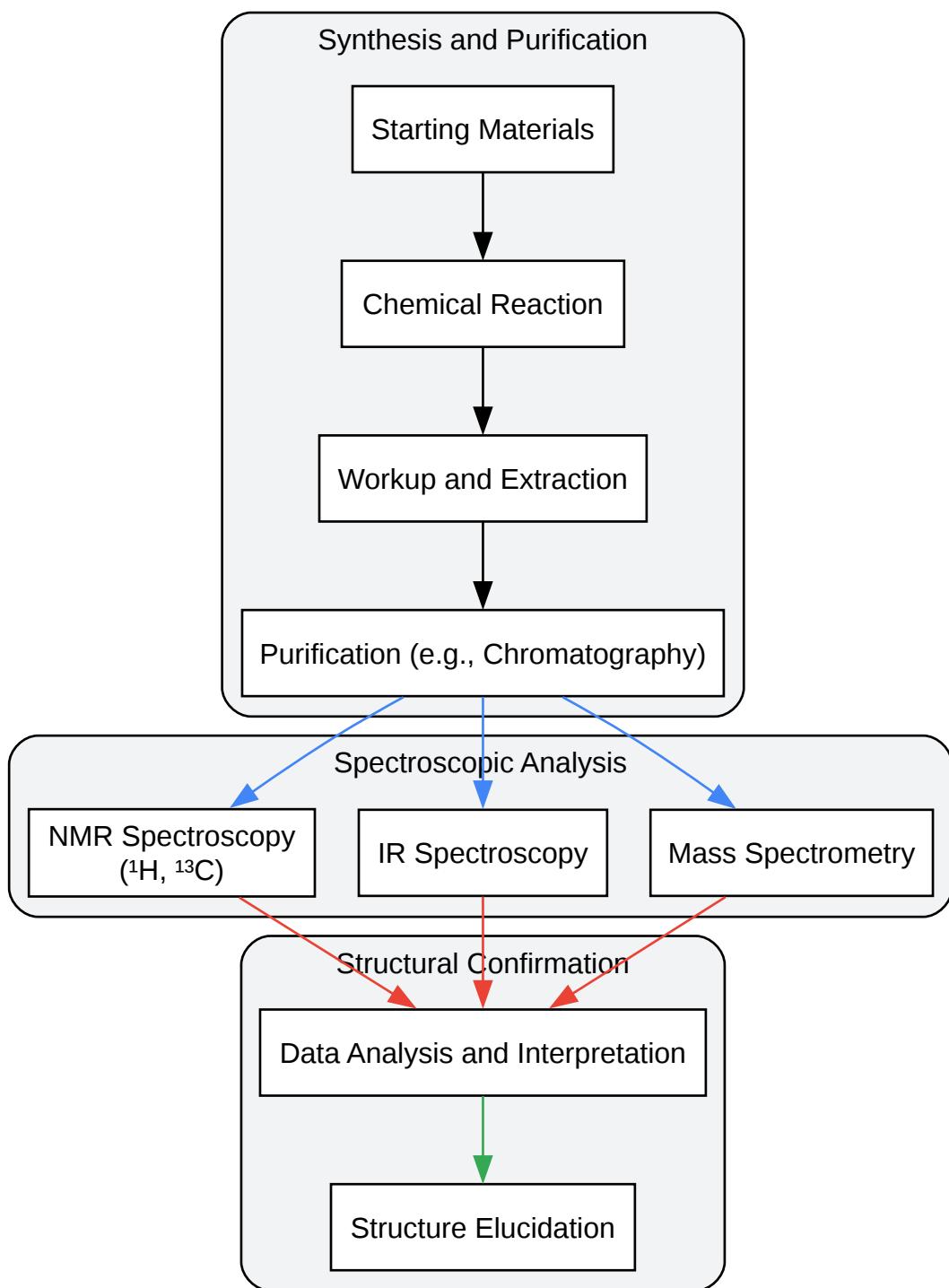
For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond). The spectrum is typically recorded in the mid-infrared range, from 4000 to 600  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile organic compounds. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio ( $m/z$ ) and detected. The resulting mass spectrum shows the relative abundance of each ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like **2-Chloro-4-ethoxybenzaldehyde**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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